Product packaging for L-Alanine,pentylester(9CI)(Cat. No.:)

L-Alanine,pentylester(9CI)

Cat. No.: B13808816
M. Wt: 159.23 g/mol
InChI Key: LVQOUOQYHMUCIY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amino Acid Ester Chemistry and Derivatives

Amino acid esters represent a cornerstone class of compounds in synthetic organic and medicinal chemistry. The esterification of an amino acid's carboxyl group is a common and critical strategy, primarily to "protect" it from participating in undesired side reactions, especially during peptide synthesis. chemimpex.com Derivatives such as L-alanine methyl ester, ethyl ester, and tert-butyl ester are routinely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.commedchemexpress.comchemicalbook.com For instance, L-alanine tert-butyl ester hydrochloride is a key building block in peptide synthesis and is also employed as a chiral auxiliary in asymmetric synthesis. chemimpex.com

The synthesis of these esters is typically achieved through methods like Fischer esterification, where the amino acid reacts with the corresponding alcohol (in this case, pentanol) in the presence of an acid catalyst. A common laboratory-scale method involves the use of thionyl chloride with the alcohol, which first forms hydrogen chloride in situ to catalyze the reaction and also acts as a dehydrating agent. chemicalbook.comgoogle.com L-Alanine pentyl ester fits squarely within this chemical context, offering a bulkier, more lipophilic alkyl group compared to its methyl or ethyl counterparts, a property that can be exploited to modify solubility and reactivity.

Table 1: Physicochemical Properties of L-Alanine Pentyl Ester and its Common Salts

Property L-Alanine pentyl ester HCl salt L-Alanine pentyl ester, p-toluenesulfonate
CAS Number 261909-52-8 chemsrc.com 2305761-22-0 santiago-lab.com
Molecular Formula C₈H₁₈ClNO₂ chemsrc.com C₁₅H₂₅NO₅S santiago-lab.com
Molecular Weight 195.69 g/mol chemsrc.com 331.43 g/mol santiago-lab.com
Synonyms L-Alanine, pentyl ester, hydrochloride Pentyl-L-alanine, TsOH salt santiago-lab.com

Significance as a Chiral Building Block and Synthetic Intermediate

The intrinsic chirality of natural amino acids makes them invaluable as "chiral building blocks" for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. acs.org L-Alanine, as the simplest chiral proteinogenic amino acid, provides a fundamental stereocenter. By converting it to its pentyl ester, the chiral integrity is preserved, yielding a versatile intermediate ready for further chemical transformation. The ester group is relatively stable but can be readily removed (deprotected) under specific conditions to reveal the free carboxylic acid when needed.

The utility of L-alanine esters as synthetic intermediates is well-documented. For example, tert-butyl L-alaninate is a key intermediate in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors. nih.gov More directly, L-alanine pentyl ester has been utilized in modern catalytic reactions. Research has demonstrated its successful use in ruthenium-catalyzed N-alkylation reactions with various alcohols. d-nb.info In these reactions, the amino group of L-alanine pentyl ester is selectively alkylated, creating a new carbon-nitrogen bond while impressively retaining the original stereochemistry of the alanine (B10760859) backbone. d-nb.info This highlights its role as a robust intermediate that can withstand specific reaction conditions while serving as a scaffold to introduce molecular complexity.

Overview of Research Paradigms and Evolving Methodologies

Methodologies for the synthesis and application of amino acid esters like L-alanine pentyl ester have evolved significantly. Traditional synthetic routes, such as the thionyl chloride method, are effective but can be harsh and may not align with the modern principles of green chemistry. google.com Contemporary research focuses on developing more elegant and efficient catalytic systems.

A prime example of this evolution is the development of a base-free, ruthenium-catalyzed methodology for the direct N-alkylation of amino acid esters using alcohols. d-nb.info This "hydrogen borrowing" catalysis is highly atom-economic, as the only byproduct is water. The use of a diphenyl phosphate (B84403) additive was found to be crucial for enhancing both reactivity and selectivity for the desired mono-alkylated product. d-nb.info This approach circumvents the need for pre-activating the amine or the alcohol, representing a significant advancement over classical methods. Such research paradigms emphasize not just the successful synthesis of a target molecule but also the efficiency, selectivity, and environmental impact of the chemical process. The ability to achieve high retention of enantiomeric excess (ee) is a particularly vital achievement of these modern methods. d-nb.info

Table 2: Example of Ruthenium-Catalyzed N-Alkylation of L-Alanine Pentyl Ester d-nb.info

Amine Substrate Alcohol Substrate Product Isolated Yield Enantiomeric Excess (ee) Retention
L-Alanine pentyl ester 4-Methylbenzyl alcohol N-(4-Methylbenzyl)-L-alanine pentyl ester 79% 97%
L-Alanine pentyl ester 4-Methoxybenzyl alcohol N-(4-Methoxybenzyl)-L-alanine pentyl ester 70% 94%
L-Alanine pentyl ester 1-Pentanol N-Pentyl-L-alanine pentyl ester 66% 92%

Reactions performed using a ruthenium catalyst and diphenyl phosphate additive. d-nb.info

Interdisciplinary Relevance in Organic Synthesis and Biochemical Investigations

The utility of L-alanine pentyl ester and related compounds extends across multiple scientific disciplines. In organic synthesis , it is a clear example of a chiral precursor for creating complex nitrogen-containing molecules. acs.org The ability to functionalize its amino group while the carboxyl group is protected as a pentyl ester allows for sequential and controlled bond formation, a fundamental strategy in total synthesis. d-nb.info

In biochemical investigations , amino acid esters serve as valuable tools. They are often used as substrates in enzymatic reactions. For instance, L-alanine ethyl ester has been polymerized by the enzyme papain to form poly(L-alanine), a polypeptide, demonstrating a chemoenzymatic approach to material synthesis. acs.org While not specifically the pentyl ester, this illustrates a research avenue where different ester groups can be used to tune substrate properties for enzymatic processes. Furthermore, derivatives of alanine esters are subjects of biochemical study themselves. N-acyl alanine methyl esters have been identified as chemical signaling molecules in bacteria, highlighting a potential role for such compounds in chemical ecology. nih.gov Finally, in analytical biochemistry, amino acid esters are crucial for techniques like enantiomer-specific isotope analysis (ESIA), where derivatization to butyl or other esters allows for the gas chromatographic separation and isotopic measurement of D- and L-amino acids, providing insights into biogeochemical cycles and microbial metabolism. jamstec.go.jpacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B13808816 L-Alanine,pentylester(9CI)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

pentyl (2S)-2-aminopropanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6,9H2,1-2H3/t7-/m0/s1

InChI Key

LVQOUOQYHMUCIY-ZETCQYMHSA-N

Isomeric SMILES

CCCCCOC(=O)[C@H](C)N

Canonical SMILES

CCCCCOC(=O)C(C)N

Origin of Product

United States

Synthetic Methodologies for L Alanine Pentyl Ester and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of L-Alanine pentyl ester primarily involves the formation of an ester bond between the carboxylic acid group of L-alanine and the hydroxyl group of pentanol (B124592). This process requires careful control of reaction conditions and often the use of protecting groups to ensure selectivity and preserve the stereochemical integrity of the chiral center.

Esterification Reactions and Optimizations

The most direct method for synthesizing L-Alanine pentyl ester is the Fischer-Speier esterification. masterorganicchemistry.comwikipedia.org This reaction involves heating L-alanine with an excess of pentanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the pentyl ester, water, a byproduct, must be removed, typically through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of pentanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, L-Alanine pentyl ester. masterorganicchemistry.commasterorganicchemistry.com

Optimization of this reaction involves several factors:

Catalyst Loading: Sufficient catalyst is required to accelerate the reaction, but excessive amounts can lead to side reactions.

Temperature: Reaction temperatures are typically elevated to the reflux temperature of the alcohol, ranging from 60–110 °C. wikipedia.org

Reactant Ratio: Using a large excess of pentanol can shift the equilibrium to favor the product. wikipedia.org

Water Removal: Efficient removal of water is critical for achieving high yields. wikipedia.orgathabascau.ca

A patented method for preparing various amino acid esters, including those from lower alcohols like pentanol, highlights the use of sulfuric acid and continuous distillation of the alcohol to remove water and achieve high yields (over 98% for methyl and ethyl esters). googleapis.com

Table 1: Key Parameters in Fischer-Speier Esterification of L-Alanine with Pentanol

ParameterDescriptionCommon ConditionsRationale
Reactants L-Alanine, PentanolPentanol often used in excess (as solvent)Shifts equilibrium towards product formation (Le Châtelier's Principle). athabascau.ca
Catalyst Strong Brønsted acidsSulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH)Protonates the carboxylic acid, activating it for nucleophilic attack. wikipedia.org
Temperature Elevated60-110 °C (reflux)Provides energy to overcome the activation barrier. wikipedia.org
Byproduct Removal Removal of waterDean-Stark distillationDrives the reversible reaction to completion. wikipedia.org

Protecting Group Strategies for Amino Acid Esters (e.g., Fmoc, Boc)

The two most widely used amino-protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comresearchgate.net

Boc (tert-butyloxycarbonyl) Protection: The Boc group is introduced by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). masterorganicchemistry.com It is stable under basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). acs.org

Fmoc (9-fluorenylmethyloxycarbonyl) Protection: The Fmoc group is attached by reacting L-alanine with Fmoc chloride (Fmoc-Cl). This group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. wikipedia.org

The use of these groups allows for an "orthogonal protection strategy," where one group can be removed without affecting the other, which is particularly vital in multi-step syntheses like peptide synthesis. wikipedia.org For the synthesis of L-Alanine pentyl ester, the amino group of L-alanine would first be protected with either Boc or Fmoc. The resulting N-protected L-alanine would then undergo esterification with pentanol. Finally, the protecting group would be removed under the appropriate conditions (acid for Boc, base for Fmoc) to yield the desired L-Alanine pentyl ester.

Table 2: Common Amino-Protecting Groups for L-Alanine Ester Synthesis

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionKey Feature
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., Trifluoroacetic Acid, TFA)Stable to bases and nucleophiles. researchgate.net
9-fluorenylmethyloxycarbonylFmocFmoc chloride (Fmoc-Cl)Mild base (e.g., 20% Piperidine in DMF)Stable to acids; allows for orthogonal strategy with acid-labile groups. wikipedia.org
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Removed under neutral conditions. masterorganicchemistry.com

Enantioselective Synthesis and Chiral Induction Methods

Maintaining the L-configuration of the alanine (B10760859) stereocenter is paramount. While starting with L-alanine generally preserves its stereochemistry under standard esterification conditions, some methods, particularly those involving intermediate enolate formation, can risk racemization. Enantioselective synthesis aims to create or preserve a specific enantiomer.

In the context of L-Alanine pentyl ester, this typically means ensuring the starting material, L-alanine, does not racemize during the reaction. Research on the N-alkylation of various amino acid esters, including L-alanine pentyl ester, demonstrated that the stereochemical integrity can be maintained with high fidelity. Using a ruthenium-based catalyst, the N-alkylation of L-alanine pentyl ester proceeded with 92–97% retention of enantiomeric excess, confirming the stability of the chiral center under these catalytic conditions. d-nb.info

For synthesizing chiral amino acids from achiral precursors, methods often employ chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric hydrogenation of prochiral enamides or imines using transition metal complexes with chiral ligands is a powerful strategy for producing enantiomerically pure amino acid derivatives. acs.org While not a direct synthesis of the ester, these methods can provide the chiral amino acid core which can then be esterified.

Novel Catalytic Routes for Ester Formation

Beyond classical Fischer esterification, novel catalytic systems have been developed to improve efficiency, selectivity, and environmental friendliness. These include the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. mdpi.com

A robust method for the direct N-alkylation of α-amino acid esters, including L-alanine pentyl ester, has been developed using a ruthenium-based Shvo's catalyst. d-nb.info This methodology is atom-economic and base-free, which helps in retaining the stereochemical integrity of the starting material. The study optimized conditions for the reaction of L-alanine pentyl ester with various alcohols, achieving good yields (66-79%) and high enantiomeric excess (92-97%). d-nb.info This research exemplifies a modern catalytic transformation applied to the specific L-alanine pentyl ester molecule.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green alternative to chemical synthesis, often providing high selectivity and operating under mild conditions. For ester synthesis, lipases are the most commonly employed enzymes.

The enzymatic synthesis of L-alanine pentyl ester can be achieved through the esterification of L-alanine with pentanol, catalyzed by a lipase (B570770) enzyme. Lipases are highly effective in non-aqueous or low-water environments, which shifts the thermodynamic equilibrium to favor ester synthesis over hydrolysis. scielo.brscielo.br Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and suitable for industrial applications. researchgate.netulpgc.es

Studies on the lipase-catalyzed synthesis of other pentyl esters, such as pentyl nonanoate, have shown high yields (up to 86-88%) in solvent-free systems using immobilized lipase from Rhizomucor miehei. scielo.brscielo.br Similar strategies could be applied to the synthesis of L-Alanine pentyl ester. Likewise, lipases have been successfully used to synthesize L-alanyl-D-glucose esters from unprotected L-alanine, demonstrating their utility in forming ester bonds with amino acids. nih.govresearchgate.net

Exploitation of L-Alanine Dehydrogenases in Ester Synthesis

L-Alanine dehydrogenase (AlaDH) is an oxidoreductase enzyme that catalyzes the reversible reductive amination of pyruvate (B1213749) to form L-alanine, using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH). researchgate.netnih.gov

Reaction: Pyruvate + NH₄⁺ + NADH ⇌ L-Alanine + NAD⁺ + H₂O researchgate.net

The primary role of AlaDH in the context of L-Alanine pentyl ester synthesis is in the production of the L-alanine substrate itself from inexpensive and readily available precursors like pyruvate. frontiersin.orgnih.govresearchgate.net Many metabolic engineering strategies focus on improving the efficiency of L-alanine production in microorganisms by overexpressing the AlaDH gene. nih.gov

It is important to note that AlaDH is not directly involved in the esterification step. The synthesis of L-Alanine pentyl ester would be a subsequent step, either chemical or enzymatic (e.g., using a lipase), performed on the L-alanine produced via the AlaDH-catalyzed reaction. Therefore, the exploitation of AlaDH is an upstream process that provides the chiral amino acid building block for the final ester synthesis.

O-Acetylserine Sulfhydrylase Applications in β-Substituted Amino Acid Ester Synthesis

O-Acetylserine sulfhydrylase (OASS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is integral to the biosynthesis of L-cysteine in bacteria and plants. researchgate.netnih.govnih.gov Its primary function is to catalyze a β-replacement reaction, substituting the acetyl group of O-acetyl-L-serine (OAS) with a sulfide (B99878) ion. researchgate.netnih.govnih.gov However, the enzyme's substrate promiscuity allows it to accept a wide range of nucleophiles beyond sulfide, making it a powerful tool for generating a variety of β-substituted L-alanine derivatives. rsc.orgbeilstein-institut.denih.gov

The reaction mechanism proceeds through the formation of an α-aminoacrylate intermediate in a Schiff base linkage with the PLP cofactor. researchgate.netacs.org This electrophilic intermediate is then attacked by a nucleophile, leading to the formation of the new β-substituted amino acid. researchgate.net The versatility of this system lies in the ability to introduce diverse functional groups at the β-position by simply varying the nucleophilic substrate. While the direct enzymatic synthesis of amino acid esters by OASS is not the typical reaction, the enzyme is crucial for creating the core amino acid structure, which can subsequently be esterified. The broad substrate specificity of OASS isoenzymes, such as CysM from Escherichia coli, has been leveraged to produce various nonproteinaceous amino acids. nih.govnih.gov

Table 1: Examples of β-Substituted Amino Acids Synthesized Using O-Acetylserine Sulfhydrylase (OASS)

Enzyme Source Substrates Product Reference
E. coli (His-CysK) O-acetyl-L-serine, Pyrazole β-pyrazol-1-yl-L-alanine rsc.org
S. typhimurium (OASS-A) O-acetyl-L-serine, 1,2,4-triazole β-(1,2,4-triazol-1-yl)-L-alanine researchgate.net
E. coli (OASS-B) O-acetyl-L-serine, various nucleophiles Nonproteinaceous amino acids nih.gov

Whole-Cell Biocatalysis for Amino Acid Derivative Production

Whole-cell biocatalysis is an efficient and cost-effective strategy for producing amino acid derivatives, as it circumvents the need for expensive enzyme purification and cofactor addition. nih.govtandfonline.com In this approach, engineered microorganisms, typically Escherichia coli, are used as self-contained catalytic units. These cells are genetically modified to overexpress one or more enzymes that constitute a desired synthetic pathway. nih.gov

For the production of L-alanine and its derivatives, whole-cell systems often involve the co-expression of multiple enzymes to create a synthetic cascade. nih.govfrontiersin.org For instance, a system for producing D/L-alanine from glucose and ammonium (B1175870) chloride was developed by co-expressing alanine dehydrogenase, alanine racemase, and glucose dehydrogenase in E. coli. frontiersin.org This setup allows for the in-situ regeneration of necessary cofactors like NADH, driven by the catabolism of a simple carbon source like glucose. tandfonline.com Optimization of reaction conditions such as pH, temperature, and substrate concentrations is critical for maximizing product yield. frontiersin.org By selecting and expressing appropriate enzymes, such as transaminases with specific substrate affinities, these systems can be tailored for the synthesis of various amino acid derivatives. nih.gov

Table 2: Examples of Amino Acid Production using Whole-Cell Biocatalysis

Host Organism Key Enzymes Expressed Substrates Product (Yield/Titer) Reference
E. coli BL21(DE3) Alanine dehydrogenase, Alanine racemase, Glucose dehydrogenase D-glucose, Sodium pyruvate, Ammonium chloride L-Alanine (7.05 g/L) frontiersin.org
E. coli L-amino acid α-ligase (BacD), Glutamine synthetase (GlnA) Glutamic acid, Alanine L-Alanyl-L-glutamine (71.7 mM) nih.gov
E. coli L-aspartate-α-decarboxylase (ADC) L-aspartate β-alanine (24.8 g/L) researchgate.net

Directed Evolution and Enzyme Engineering for Enhanced Yields

The efficiency and substrate scope of biocatalysts can be significantly improved through directed evolution and rational enzyme engineering. nih.govscispace.com These techniques are used to generate enzyme variants with enhanced activity, stability, or altered specificity, leading to higher yields of the target product. nih.gov

Directed evolution mimics natural selection in a laboratory setting. It involves creating large libraries of enzyme variants through random mutagenesis and screening them for improved performance under specific process conditions. oup.com This approach has been successfully applied to develop biocatalysts for the synthesis of non-standard amino acids. For example, the enzyme UstD was engineered through three rounds of directed evolution followed by computationally-guided design, resulting in a variant with significantly increased activity for producing γ-hydroxy amino acids in a whole-cell system. nih.gov

Rational design, on the other hand, involves making specific changes to an enzyme's amino acid sequence based on its three-dimensional structure and known catalytic mechanism. nih.gov Site-directed mutagenesis of OASS from Salmonella typhimurium has shown that single amino acid substitutions near the active site can dramatically alter the enzyme's kinetic properties and the stability of reaction intermediates. acs.org For instance, mutating the cysteine residue at position 42 to serine (C42S) resulted in a more than 50-fold increase in O-acetyl-L-serine:acetate lyase activity. acs.org Such engineered enzymes can serve as a starting point for developing biocatalysts with novel specificities, potentially for the direct synthesis of L-alanine esters or other unique analogs. nih.govresearchgate.net

Table 3: Examples of Engineered Enzymes with Enhanced Properties

Enzyme Mutation(s) Observed Improvement Reference
O-Acetylserine Sulfhydrylase-A (OASS-A) C42S >50-fold increase in OAS:acetate lyase activity acs.org
O-Acetylserine Sulfhydrylase-A (OASS-A) C42A >200-fold decrease in OAS:acetate lyase activity acs.org
UstD Multiple rounds of directed evolution (UstDv2.0) Increased activity for γ-hydroxy amino acid synthesis nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of L Alanine Pentyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of L-Alanine pentyl ester can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in L-Alanine pentyl ester.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the alanine (B10760859) moiety and the pentyl ester chain. The α-proton (Hα) of the alanine core would appear as a quartet, split by the three protons of the adjacent methyl group. The alanine methyl protons would, in turn, appear as a doublet, split by the single Hα. The protons of the pentyl chain would exhibit characteristic patterns: a triplet for the methylene group attached to the ester oxygen (-OCH₂-), a series of multiplets for the internal methylene groups, and a triplet for the terminal methyl group.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The spectrum would feature signals for the carbonyl carbon of the ester, the α-carbon, and the methyl carbon of the alanine portion, along with five distinct signals corresponding to the carbons of the pentyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for L-Alanine Pentyl Ester

This interactive table provides the predicted chemical shifts (δ) in parts per million (ppm). These values are estimated based on typical shifts for L-alanine derivatives and pentyl esters.

Atom ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Carbonyl (C=O)--~173-175
α-Carbon (α-CH)~3.8 - 4.0Quartet (q)~50-52
β-Carbon (β-CH₃)~1.4 - 1.5Doublet (d)~16-18
Ester Methylene (-OCH₂)~4.1 - 4.2Triplet (t)~65-67
Pentyl CH₂~1.6 - 1.7Multiplet (m)~28-30
Pentyl CH₂~1.3 - 1.4Multiplet (m)~22-24
Pentyl CH₂~1.3 - 1.4Multiplet (m)~22-24
Pentyl CH₃~0.9Triplet (t)~14

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within the molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For L-Alanine pentyl ester, a COSY spectrum would show a cross-peak between the α-proton and the β-methyl protons, confirming the alanine spin system. It would also map out the entire pentyl chain by showing correlations between adjacent methylene groups (e.g., -OCH₂- with the next -CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and more easily assigned, proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together different molecular fragments, as it shows correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu The key correlation for confirming the structure of L-Alanine pentyl ester would be a cross-peak between the protons of the ester methylene group (-OCH₂-) and the carbonyl carbon of the alanine moiety. This unequivocally establishes the ester linkage. Other important HMBC correlations would include those between the alanine α-proton and the carbonyl carbon.

Key 2D NMR Correlations for L-Alanine Pentyl Ester

This interactive table summarizes the essential correlations expected in 2D NMR spectra to confirm the molecular structure.

Technique Correlating Protons (¹H) Correlating Atoms (¹H or ¹³C) Information Gained
COSY α-CHβ-CH₃Confirms alanine structure
COSY -OCH₂--OCH₂CH₂ -Confirms pentyl chain connectivity
HSQC All ProtonsDirectly attached CarbonsAssigns all ¹³C signals
HMBC -OCH₂ - (Pentyl)C =O (Alanine)Confirms ester linkage
HMBC α-CH (Alanine)C =O (Alanine)Confirms alanine backbone
HMBC β-CH₃ (Alanine)α-C H (Alanine)Confirms alanine backbone

While standard NMR can determine the chemical structure, understanding the molecule's preferred three-dimensional shape (conformation) in solution often requires more advanced methods. Isotope labeling, where atoms like ¹²C or ¹⁴N are replaced with their NMR-active isotopes ¹³C or ¹⁵N, is a powerful tool for such studies. medchemexpress.commedchemexpress.com

By synthesizing L-Alanine pentyl ester with specific isotopic labels, researchers can simplify complex spectra and measure specific NMR parameters that are sensitive to molecular geometry. For instance, measuring three-bond coupling constants (³J) between specific protons or between protons and carbons can provide information about the dihedral angles along the molecule's backbone, according to the Karplus relationship. This approach has been used to study the conformation of related dipeptides in solution. cas.cz Isotope-labeled counterparts of L-alanine are frequently used in NMR-based research to investigate the structure and dynamics of biological macromolecules. isotope.comisotope.com

Solid-State NMR (ssNMR) provides detailed structural information about molecules in their crystalline or solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions to yield data on local structure, packing, and dynamics.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. For L-Alanine pentyl ester, ssNMR could be used to:

Characterize the crystalline structure and identify the number of molecules in the asymmetric unit cell.

Distinguish between different crystalline forms (polymorphs), which may exhibit different ¹³C or ¹⁵N chemical shifts.

Probe the conformation of the molecule as it exists in the crystal lattice.

Recent studies using single-crystal ssNMR on alanine enantiomers have successfully characterized the ¹⁷O NMR tensors, providing deep insight into the electronic structure within the crystal. arxiv.org A similar approach could be applied to L-Alanine pentyl ester to gain a fundamental understanding of its solid-state properties.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the parent ion.

For L-Alanine pentyl ester, electron ionization (EI) would cause the molecule to lose an electron, forming a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound. This high-energy molecular ion then undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk

Key expected fragmentation pathways include:

Loss of the Alkoxy Radical: Cleavage of the ester C-O bond to lose a pentoxy radical (•OC₅H₁₁), resulting in a stable acylium ion.

Loss of the Alkyl Radical: Cleavage of the O-C bond to lose the pentyl radical (•C₅H₁₁).

McLafferty Rearrangement: Loss of a neutral pentene molecule (C₅H₁₀) from the molecular ion. libretexts.org

Amine Fragmentation: Cleavage of the Cα-Cβ bond, leading to the loss of a methyl radical.

Loss of the Carboalkoxy Group: Cleavage of the Cα-C(carbonyl) bond to lose the entire pentyl ester group.

Predicted Major Fragment Ions in the Mass Spectrum of L-Alanine Pentyl Ester

This interactive table shows the predicted mass-to-charge ratio (m/z) for key fragments. The molecular weight of L-Alanine pentyl ester (C₈H₁₇NO₂) is 159.23 g/mol .

Fragment Ion Formula of Lost Neutral/Radical Predicted m/z Description
[M]⁺•-159Molecular Ion
[M - CH₃]⁺•CH₃144Loss of alanine methyl group
[M - C₅H₁₁]⁺•C₅H₁₁88Loss of pentyl radical
[M - OC₅H₁₁]⁺•OC₅H₁₁72Acylium ion from loss of pentoxy radical
[M - C₅H₁₀]⁺•C₅H₁₀89Loss of pentene (McLafferty Rearrangement)
[CH₃CH=NH₂]⁺C₄H₅O₂44Common fragment from α-amino acids

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a compound. nih.gov It measures the m/z of an ion with extremely high accuracy (typically to within 0.001 Da). This precision allows for the calculation of a unique elemental formula.

For L-Alanine pentyl ester, the theoretical exact mass of the molecular ion [M+H]⁺ (C₈H₁₈NO₂⁺) is 160.1332. An experimental HRMS measurement matching this value would provide definitive proof of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, providing detailed information about the connectivity of atoms within a molecule through controlled fragmentation. nih.gov For L-Alanine pentyl ester, analysis by MS/MS, typically following soft ionization, allows for the mapping of its fragmentation pathways.

Upon introduction into the mass spectrometer, the molecule is first ionized, commonly forming a protonated molecular ion [M+H]⁺. This precursor ion is then mass-selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. gre.ac.uk The resulting product ions are analyzed to reveal the molecule's structure.

The fragmentation of protonated L-Alanine pentyl ester is expected to follow characteristic pathways for amino acid esters. Key fragmentation events would include the neutral loss of the pentene from the ester group via a McLafferty-type rearrangement, and the cleavage of the ester bond, leading to the loss of pentanol (B124592). Other significant fragmentation pathways involve the loss of carbon monoxide and the formation of an immonium ion, which is characteristic of amino acids.

Table 1: Predicted MS/MS Fragmentation of Protonated L-Alanine Pentyl Ester ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
160.13 88.07 C₅H₁₀ (Pentene) Protonated L-Alanine
160.13 70.06 C₅H₁₀O (Pentan-1-ol) Alanine-derived acylium ion

Note: The m/z values are calculated based on monoisotopic masses and may vary slightly in experimental data.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

To perform mass spectrometry on L-Alanine pentyl ester, the molecule must first be converted into gas-phase ions. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that accomplish this with minimal fragmentation, preserving the molecular ion for subsequent analysis. wikipedia.orgcreative-proteomics.com

Electrospray Ionization (ESI) is particularly well-suited for analyzing polar molecules like amino acid esters from a liquid solution. illinois.educreative-proteomics.com In ESI, a high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, such as [M+H]⁺. illinois.edu This technique is highly compatible with liquid chromatography, allowing for the separation of complex mixtures before mass analysis. nih.gov For L-Alanine pentyl ester, ESI would be the preferred method for generating the precursor ions needed for MS/MS analysis. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, primarily used for large, non-volatile biomolecules like proteins and peptides, but it can also be applied to smaller organic molecules. wikipedia.orgscripps.edu In MALDI, the analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser energy. creative-proteomics.com A pulsed laser irradiates the sample, causing the matrix to desorb and vaporize, carrying the analyte with it into the gas phase and facilitating its ionization, typically through proton transfer from the matrix. wikipedia.org While less common for a molecule of this size, MALDI could be employed, especially for high-throughput screening applications. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of L-Alanine pentyl ester is expected to show characteristic absorption bands corresponding to its functional groups. libretexts.org The primary amine (N-H) stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. The ester carbonyl (C=O) stretching vibration is a strong, sharp band expected around 1735 cm⁻¹. Additionally, C-O stretching of the ester and C-H stretching of the alkyl groups will be present. libretexts.orgijsr.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov For L-Alanine pentyl ester, the C-H and C-C bond vibrations of the pentyl chain and alanine backbone would be prominent in the Raman spectrum.

Analysis of these spectra, particularly shifts in the N-H and C=O stretching frequencies, can provide insights into intermolecular hydrogen bonding within the sample, for instance, between the amine group of one molecule and the carbonyl oxygen of another. researchgate.netaps.org

Table 2: Characteristic Vibrational Frequencies for L-Alanine Pentyl Ester

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretch 3300 - 3500
C-H (Alkyl) Stretch 2850 - 2960
C=O (Ester) Stretch ~1735
N-H (Amine) Bend 1590 - 1650

Chiroptical Spectroscopies

Chiroptical techniques are essential for studying chiral molecules, providing information about their absolute configuration and conformation in solution. mdpi.com These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. yale.edu

Electronic Circular Dichroism (ECD) for Absolute Configuration and Conformational Studies

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting spectrum is sensitive to the three-dimensional arrangement of atoms around the chromophores. For L-Alanine pentyl ester, the ester carbonyl group acts as the primary chromophore.

The ECD spectrum provides direct evidence of the molecule's absolute configuration. nih.gov Based on established rules, such as the Octant Rule for carbonyl compounds, the L-configuration of the alanine moiety is expected to produce a characteristic Cotton effect (a peak or trough) in the ECD spectrum in the region of the n→π* transition of the carbonyl group (around 210-220 nm). Comparing the experimental ECD spectrum with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TDDFT) can unambiguously determine the absolute configuration. nih.gov Furthermore, ECD is highly sensitive to the molecule's conformation, making it a powerful tool for studying conformational equilibria in solution. mpg.deresearchgate.netrsc.org

Optical Rotatory Dispersion (ORD) for Chirality Assessment

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net For a chiral molecule like L-Alanine pentyl ester, the ORD curve provides a confirmation of its optical activity. yale.edu

Away from any absorption bands, the ORD curve will be a plain curve, the sign of which (positive or negative) is characteristic of the enantiomer. rsc.org The measurement of optical rotation at a single wavelength, typically the sodium D-line (589 nm), is a standard method for assessing the enantiomeric purity of a chiral sample. researchgate.net The ORD curve contains more information than a single rotation measurement and is directly related to the ECD spectrum through the Kronig-Kramers transforms.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. rsc.org

A successful single-crystal X-ray diffraction analysis of L-Alanine pentyl ester would reveal its exact conformation in the crystal lattice. Furthermore, it would elucidate the supramolecular architecture, which describes how the individual molecules pack together. acs.org A key aspect of this would be the detailed characterization of intermolecular interactions, particularly the hydrogen bonding network. It is expected that the amino group (N-H) would act as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) would act as an acceptor, leading to the formation of chains or sheets within the crystal structure. rsc.org While crystallographic data for L-alanine itself is well-established, similar studies on its esters, like the pentyl ester, would provide valuable insights into how the ester chain influences the crystal packing. researchgate.net

Terahertz (THz) Spectroscopy for Collective Mode Analysis in Condensed Phases

The principle behind THz time-domain spectroscopy (THz-TDS) involves probing a sample with short pulses of THz radiation. The transmitted or reflected electric field of the pulse is then measured as a function of time. A Fourier transform of this time-domain data yields the frequency-dependent absorption coefficient and refractive index of the sample. The absorption peaks in the THz spectrum correspond to the resonant frequencies of the collective vibrational modes. nih.gov

While direct experimental data for L-alanine pentyl ester is not extensively available in the public domain, the closely related parent amino acid, L-alanine, has been the subject of numerous THz spectroscopy studies. These investigations serve as an excellent model for understanding the type of information that can be gleaned for its ester derivatives. The low-frequency vibrational modes of crystalline L-alanine are dominated by intermolecular vibrations, which are a direct consequence of the crystal packing and hydrogen bonding network. nih.govnih.gov

Detailed studies combining experimental THz-TDS with theoretical calculations, particularly Density Functional Theory (DFT), have enabled the assignment of specific absorption peaks to distinct collective vibrational modes. nih.govresearchgate.net For instance, research on solid-state L-alanine has shown that the measured spectral features can be accurately reproduced by considering the crystal packing interactions in the theoretical models. nih.govnih.gov This synergy between experiment and theory is crucial for a comprehensive structural elucidation.

Temperature-dependent THz spectroscopy offers further insights into the dynamics of the condensed phase. As the temperature changes, variations in the peak positions (frequency shifts) and linewidths of the absorption features can be observed. arxiv.orgarxiv.org These changes are indicative of the anharmonicity of the vibrational potential energy surface and can reveal information about phase transitions and the strength of intermolecular forces. rsc.org

Furthermore, polarized THz spectroscopy on single-crystal samples allows for a more precise assignment of vibrational modes. By aligning the polarization of the THz electric field with specific crystallographic axes, it is possible to selectively excite vibrations with dipole moments oriented in that direction. This technique has been successfully applied to L-alanine to correct previous mode assignments and identify previously obscured vibrational modes. aps.org

The collective modes observed in the THz spectrum are a sensitive fingerprint of the crystalline form. Different polymorphs or enantiomeric compositions (e.g., L-alanine vs. DL-alanine) exhibit distinct THz absorption spectra due to their different crystal structures and intermolecular interactions. semanticscholar.org This highlights the utility of THz spectroscopy in characterizing the solid-state properties of chiral molecules and their derivatives.

The research findings for L-alanine strongly suggest that THz spectroscopy would be a highly valuable tool for the advanced spectroscopic characterization of L-alanine pentyl ester. By analyzing its THz spectrum, one could probe the collective vibrational modes governed by its specific crystal packing and intermolecular interactions, which would be influenced by the presence of the pentyl ester group.

Detailed Research Findings from L-Alanine as a Model System:

Several studies have reported the THz absorption peaks for crystalline L-alanine at room and cryogenic temperatures. The data below is compiled from such research and illustrates the typical vibrational modes observed in the THz region for a related compound.

Observed THz Absorption Peaks for Crystalline L-Alanine at Room Temperature
Frequency (THz)Frequency (cm⁻¹)Assignment/Interpretation
~1.5 - 2.0~50 - 67Intermolecular vibrations, likely involving hydrogen bond stretching and bending.
~2.2 - 2.6~73 - 87Collective modes involving torsional and translational motions of the alanine molecules within the crystal lattice.
~3.1 - 3.4~103 - 113Complex intermolecular vibrational modes, potentially coupled with intramolecular torsional modes.

Note: The exact peak positions and assignments can vary slightly between studies due to differences in experimental conditions and theoretical models.

Further detailed studies using polarized THz spectroscopy on single-crystal L-alanine have provided more precise mode assignments. The following table summarizes results from such an investigation, showcasing the directional dependence of the vibrational modes.

Polarized THz Absorption Modes of Single-Crystal L-Alanine and DFT Calculated Frequencies
Electric Field PolarizationExperimental Frequency (THz)DFT Calculated Frequency (THz)General Mode Assignment
a-axis-2.75Collective lattice vibrations with significant dipole moment component along the a-axis.
-3.16
3.343.34
-4.28
b-axis2.252.18Collective lattice vibrations with significant dipole moment component along the b-axis.
2.632.65
3.303.41
4.714.68
c-axis2.942.84Collective lattice vibrations with significant dipole moment component along the c-axis.
3.343.58
3.793.85
4.314.25
5.084.93
7.087.11

Data adapted from studies on single-crystal L-alanine. aps.org The application of such techniques to L-alanine pentyl ester would provide invaluable information on its condensed-phase structural dynamics.

Computational and Theoretical Investigations of L Alanine Pentyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties, which are fundamental to understanding chemical reactivity and behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can efficiently calculate various molecular properties, including energies, geometries, and electronic indices that are crucial for predicting reactivity. researchgate.netresearchgate.net For L-Alanine pentyl ester, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to obtain optimized molecular geometry and electronic properties. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Other reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, can also be derived from these calculations.

Table 1: Predicted Electronic Properties of L-Alanine Pentyl Ester using DFT (Note: The following data is illustrative and based on typical values for similar amino acid esters, as direct experimental or computational data for L-Alanine pentyl ester is not available in the cited literature.)

ParameterPredicted ValueSignificance
EHOMO-9.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)11.3 eVIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)9.8 eVThe energy required to remove an electron.
Electron Affinity (A)-1.5 eVThe energy released when an electron is added.
Dipole Moment2.5 DMeasures the polarity of the molecule.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are often used for high-accuracy calculations of molecular properties, including spectroscopic parameters. acs.org For L-Alanine pentyl ester, ab initio calculations can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra).

The accurate prediction of NMR chemical shifts is particularly valuable for confirming the chemical structure and for studying conformational changes. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for L-Alanine Pentyl Ester (Note: These values are hypothetical and serve as an illustration of what ab initio calculations would predict. The prediction of exact chemical shifts is highly dependent on the computational method and solvent model used.)

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Carbonyl (C=O)-175.2
α-Carbon (CH)3.7550.5
β-Carbon (CH3)1.3818.7
Ester Methylene (O-CH2)4.1065.8
Pentyl CH2 (position 2)1.6528.4
Pentyl CH2 (position 3)1.3522.5
Pentyl CH2 (position 4)1.3528.0
Pentyl CH3 (position 5)0.9014.1

Quantum chemical calculations are essential for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For L-Alanine pentyl ester, this would typically involve studying its formation via Fischer esterification of L-alanine with pentanol (B124592). pearson.comaklectures.com Computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies of these species, the activation energy and reaction energy for each step in the reaction mechanism can be determined. This information provides a detailed understanding of the reaction kinetics and thermodynamics. Techniques such as Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are often used to locate transition state structures.

Table 3: Illustrative Energy Profile for the Fischer Esterification of L-Alanine with Pentanol (Note: The data presented below is a hypothetical representation of a computational study on the reaction pathway.)

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (L-Alanine + Pentanol)0.0
2Transition State 1 (Protonation of carbonyl)+15.2
3Intermediate 1 (Protonated carbonyl)-5.6
4Transition State 2 (Nucleophilic attack)+20.5
5Intermediate 2 (Tetrahedral intermediate)-10.1
6Transition State 3 (Water elimination)+18.9
7Products (L-Alanine pentyl ester + Water)-3.4

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of molecules in various environments.

L-Alanine pentyl ester, like other amino acid esters, is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the conformational landscape of this molecule in a solvent, identifying the most stable conformations and the dynamics of interconversion between them. These simulations typically use a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.

The primary dihedral angles of the amino acid backbone (phi, ψ) and the side chain (chi), as well as the dihedral angles of the pentyl ester chain, would be monitored during the simulation. The resulting trajectories can be analyzed to generate Ramachandran-like plots and to determine the population of different conformational states.

Table 4: Predicted Dihedral Angle Distributions for L-Alanine Pentyl Ester in Water (Note: This table is a hypothetical representation of the results from an MD simulation.)

Dihedral AngleMajor Conformer(s) (degrees)Population (%)
Phi (φ)-150 to -60~85%
Psi (ψ)+120 to +170~70%
Omega (ω) (Ester bond)~180 (trans)>99%
Chi1 (χ1)-60, 180, +6040%, 35%, 25%

The choice of solvent can significantly influence the structure, dynamics, and reactivity of a solute molecule. researchgate.netacs.org MD simulations are an ideal tool for investigating these solvent effects at a molecular level. By performing simulations of L-Alanine pentyl ester in different solvents (e.g., water, ethanol, chloroform), one can study how the solvent polarity and hydrogen bonding capabilities affect the conformational preferences and solvation structure of the ester.

Key properties to analyze include the radial distribution functions (RDFs) between solute and solvent atoms, the number of hydrogen bonds, and the solvent accessible surface area (SASA). These analyses provide insights into how the solvent organizes around the molecule and how this, in turn, affects the molecule's properties. at.uauri.edu

Table 5: Summary of Solvent Effects on L-Alanine Pentyl Ester Properties from MD Simulations (Note: This table provides an illustrative summary of expected trends based on general principles of solute-solvent interactions.)

PropertyWater (Polar, Protic)Ethanol (Polar, Protic)Chloroform (Nonpolar)
Conformational FlexibilityMore extended conformations favored due to hydration of polar groups.Intermediate flexibility.More compact, folded conformations to minimize exposure of polar groups.
Solvation of Amino GroupStrong hydrogen bonding with water molecules.Moderate hydrogen bonding.Weak interactions.
Solvation of Ester GroupHydrogen bond acceptor interactions with water.Hydrogen bond acceptor interactions with ethanol.Weak dipole-dipole interactions.
Solvent Accessible Surface Area (SASA)HigherIntermediateLower

Self-Assembly Behavior and Intermolecular Interactions

The self-assembly of amino acid esters is a phenomenon dictated by a delicate balance of intermolecular forces, leading to the formation of ordered supramolecular structures. While specific studies on the self-assembly of L-alanine pentyl ester are not extensively documented, insights can be drawn from investigations into homologous series of L-alanine alkyl esters. These studies reveal that the length of the alkyl chain plays a crucial role in the self-assembly process and the resulting molecular organization.

Research on L-alanine alkyl ester hydrochlorides with varying alkyl chain lengths (from 9 to 18 carbon atoms) has demonstrated their capacity to form micelles and exhibit complex phase transitions. nih.gov The critical micelle concentrations (CMCs) for these compounds are influenced by the alkyl chain length. For instance, esters with 11 to 18 carbons have CMCs in the range of 0.1 to 10 mM. nih.gov

The packing properties and intermolecular interactions have been elucidated through single crystal X-ray diffraction for L-alanine esters with 9 and 10 carbon atoms in their alkyl chains. nih.gov These studies show that the molecules arrange in a tilted, interdigitated bilayer structure. This arrangement is stabilized by a network of intermolecular interactions, including hydrogen bonds involving the amino acid headgroups and van der Waals forces between the alkyl chains. Powder X-ray diffraction data further suggest that other L-alanine alkyl esters likely adopt a similar interdigitated bilayer structure, with the d-spacing showing a linear dependence on the alkyl chain length. nih.gov

The primary intermolecular interactions governing the self-assembly of these molecules include:

Hydrogen Bonding: The amino and ester functional groups of L-alanine pentyl ester are capable of forming hydrogen bonds. In the solid state and in non-polar environments, these interactions are expected to play a significant role in directing the molecular packing. Specifically, the N-H protons of the amine can act as hydrogen bond donors, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Van der Waals Forces: The pentyl group, being a non-polar alkyl chain, will engage in van der Waals interactions with the chains of neighboring molecules. These hydrophobic interactions are a major driving force for the aggregation of amphiphilic molecules in aqueous environments and contribute significantly to the stability of the self-assembled structures in the solid state.

The interplay of these forces dictates the final morphology of the self-assembled structures. While direct experimental data for L-alanine pentyl ester is limited, it is reasonable to hypothesize that it would exhibit self-assembly properties, likely forming bilayer structures in a manner analogous to its longer-chain counterparts. The shorter pentyl chain might result in a less ordered or more dynamic assembly compared to esters with longer alkyl chains due to weaker van der Waals interactions.

Table 1: Key Intermolecular Interactions in L-Alanine Alkyl Ester Self-Assembly

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingAmino (N-H) and Ester (C=O) groupsDirectional control of molecular packing
Van der Waals ForcesAlkyl chainsStabilization of the hydrophobic core
Dipole-Dipole InteractionsEster groupsContribution to overall intermolecular attraction

Molecular Docking and Protein-Ligand Interaction Modeling

The binding of a ligand like L-alanine pentyl ester to a protein is governed by a combination of factors including shape complementarity and intermolecular interactions. The L-alanine moiety provides a chiral scaffold and functional groups for specific interactions, while the pentyl ester tail introduces hydrophobicity.

Potential interactions that could be modeled for L-alanine pentyl ester in a protein binding site include:

Hydrogen Bonding: The amino group of the L-alanine portion can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions with polar residues in a protein's active site (e.g., serine, threonine, asparagine, glutamine) would be crucial for binding affinity and specificity.

Hydrophobic Interactions: The pentyl chain can fit into hydrophobic pockets of a protein, forming favorable van der Waals interactions with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. The extent of these interactions would depend on the size and shape of the hydrophobic pocket.

Electrostatic Interactions: The partial charges on the atoms of the ester and amino groups can lead to electrostatic interactions with charged or polar residues in the binding site.

A hypothetical molecular docking workflow for L-alanine pentyl ester would involve:

Preparation of the Ligand and Receptor: A 3D structure of L-alanine pentyl ester would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to sample a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key intermolecular interactions.

Recent studies on alanine-derived compounds have demonstrated the utility of molecular docking in understanding their biological activity. For example, in silico binding investigations of aniline (B41778) and ortho-vanillin derived biocompatible and water-soluble compounds containing alanine (B10760859) have been conducted against bacterial DNA, revealing significant binding interactions. researchgate.net Similarly, the design and in silico characterization of novel antimicrobial agents based on 2-quinolone-L-alaninate have utilized computational methods to predict their physicochemical and pharmacokinetic properties. d-nb.info These examples highlight the potential of molecular docking to elucidate the protein-ligand interactions of L-alanine pentyl ester.

Table 2: Potential Protein-Ligand Interactions of L-Alanine Pentyl Ester

Interaction TypeLigand MoietyPotential Protein Residues
Hydrogen Bond DonorAmino group (N-H)Asp, Glu, Ser, Thr, Asn, Gln
Hydrogen Bond AcceptorEster carbonyl (C=O)Arg, Lys, His, Ser, Thr, Asn, Gln
HydrophobicPentyl chainVal, Leu, Ile, Phe, Trp, Met, Pro
ElectrostaticEster and Amino groupsCharged and polar residues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For L-alanine pentyl ester, QSAR modeling could be applied to predict its reactivity in specific chemical transformations, provided a suitable dataset of related compounds with known reactivity data is available.

A QSAR study involves the following steps:

Data Collection: A dataset of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is compiled. In the case of L-alanine pentyl ester, this would ideally include a series of L-alanine esters with varying alkyl chains.

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed reactivity.

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.

While no specific QSAR models for the chemical reactivity of L-alanine pentyl ester have been reported, the principles of QSAR can be discussed in this context. For instance, the rate of a reaction involving the ester group, such as hydrolysis, could be modeled.

Key molecular descriptors that would be relevant for a QSAR model of L-alanine pentyl ester's reactivity include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, the partial charge on the carbonyl carbon of the ester would be a critical descriptor for predicting its susceptibility to nucleophilic attack.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area, as well as more specific steric parameters like Taft's steric parameter (Es) for the pentyl group, would be important. The steric hindrance around the ester group would influence the rate of many reactions.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor of hydrophobicity. The hydrophobicity of the pentyl chain could influence the reactivity in biphasic systems or in reactions where partitioning into a non-polar phase is important.

Computational chemistry methods, such as density functional theory (DFT), can be used to calculate many of these descriptors with a high degree of accuracy. Quantum mechanical calculations can provide insights into the transition state structures and activation energies of reactions, which can also be used as descriptors in QSAR models. acs.org

The development of a robust QSAR model for the reactivity of L-alanine pentyl ester and related compounds would be valuable for predicting the reactivity of new, unsynthesized esters and for understanding the structural features that govern their chemical behavior.

Table 3: Relevant Molecular Descriptors for QSAR Modeling of L-Alanine Pentyl Ester Reactivity

Descriptor ClassExample DescriptorsRelevance to Reactivity
ElectronicPartial charge on carbonyl carbon, HOMO/LUMO energiesSusceptibility to nucleophilic/electrophilic attack
StericMolecular volume, Taft's steric parameter (Es)Steric hindrance at the reaction center
HydrophobicLogPPartitioning behavior in different solvent phases

Reaction Chemistry and Mechanistic Investigations Involving L Alanine Pentyl Ester

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The ester group in L-Alanine pentyl ester is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions are fundamental to its metabolism and synthetic manipulation.

Ester Hydrolysis: The hydrolysis of L-Alanine pentyl ester cleaves the ester bond to yield L-alanine and pentanol (B124592). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis through a reversible process. The mechanism is the reverse of a Fischer esterification. wikipedia.org The reaction is typically slow and requires heating under reflux with a dilute acid, such as hydrochloric acid, to proceed at a reasonable rate. libretexts.org The equilibrium can be shifted toward the products by using a large excess of water. wikipedia.org

Base-Promoted Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible and the products are more easily separated. libretexts.org The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process results in the formation of an alcohol (pentanol) and the salt of the carboxylic acid (sodium L-alaninate). wikipedia.orglibretexts.org The reaction is considered "base-promoted" rather than "base-catalyzed" because the hydroxide is consumed stoichiometrically.

Kinetic studies on similar α-amino esters show that the rate of hydrolysis can be significantly influenced by factors such as pH, temperature, and the presence of metal ions, which can coordinate to the amino acid ester and facilitate the reaction. acs.orgresearchgate.net

Transesterification: Transesterification is a process where the pentyl group of the ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting L-Alanine pentyl ester with an excess of methanol (B129727) in the presence of a catalyst would lead to the formation of L-Alanine methyl ester and pentanol. This process is an equilibrium that can be driven to completion by using a large excess of the new alcohol or by removing one of the products.

Reaction Type Catalyst/Reagent Products Key Characteristics
Acid-Catalyzed HydrolysisStrong Acid (e.g., HCl) + Excess H₂OL-Alanine + PentanolReversible; requires heat and excess water to favor products. libretexts.org
Base-Promoted HydrolysisStrong Base (e.g., NaOH)L-Alaninate Salt + PentanolIrreversible; proceeds to completion. wikipedia.org
TransesterificationAcid or Base + New Alcohol (R'-OH)L-Alanine R' Ester + PentanolReversible; driven by an excess of the new alcohol.

Reactions of the Amino Group

The primary amino group of L-Alanine pentyl ester is a key site for a variety of chemical modifications, including protection, peptide bond formation, and derivatization.

In multi-step syntheses, particularly peptide synthesis, the nucleophilic amino group must be temporarily protected to prevent unwanted side reactions. organic-chemistry.org This is typically achieved by converting the amine into a carbamate.

Common protecting groups for the amino function include:

tert-Butoxycarbonyl (Boc): This group is introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a wide range of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638). libretexts.org

The use of orthogonal protecting groups like Boc (acid-labile) and Fmoc (base-labile) allows for selective deprotection of different sites within a complex molecule, which is a cornerstone of modern synthetic chemistry. organic-chemistry.org

Protecting Group Abbreviation Installation Reagent Deprotection Condition
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmoc9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Mild Base (e.g., Piperidine) libretexts.org
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com

L-Alanine pentyl ester can serve as the amino-component in peptide synthesis. In this role, its free amino group acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a peptide (amide) bond. masterorganicchemistry.com

The general process involves:

Activation: The carboxylic acid of an N-protected amino acid (e.g., Boc-Glycine) is activated using a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). libretexts.org

Coupling: The activated carboxyl group is then treated with L-Alanine pentyl ester. The amino group of the ester attacks the activated carbonyl, forming a new peptide bond and yielding a protected dipeptide ester (e.g., Boc-Gly-Ala-pentyl ester). libretexts.orgmasterorganicchemistry.com

Deprotection: The N-terminal protecting group (e.g., Boc) is removed, liberating a new free amino group, ready for the next coupling cycle to elongate the peptide chain. masterorganicchemistry.com

The amino group can undergo various derivatization reactions for analytical purposes or to modify the molecule's properties.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives. For instance, reaction with acetyl chloride would yield N-acetyl-L-alanine pentyl ester. This is a common reaction for primary amines. pearson.com

Carbamoylation: This reaction involves the addition of an isocyanate to the amino group. Isocyanic acid, which can be generated from urea (B33335) or nitrosoureas, reacts with the α-amino group of amino acids and their esters to form a carbamoyl (B1232498) derivative. nih.govnih.gov This non-enzymatic modification can alter the charge and structure of the parent molecule. researchgate.netcaymanchem.com

Reactions of the Carboxylic Acid Moiety (Post-Hydrolysis or Transesterification)

Once the pentyl ester group is removed via hydrolysis, the resulting free L-alanine possesses a carboxylic acid group that can undergo a range of characteristic reactions. These reactions are not performed on the ester itself but on its hydrolysis product.

Key reactions of the L-alanine carboxylic acid include:

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the chiral amino alcohol L-alaninol.

Esterification: The carboxylic acid can be re-esterified with a different alcohol under acidic conditions (Fischer esterification) to produce other L-alanine esters. pearson.com

Conversion to Acyl Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive L-alanine acyl chloride. This derivative is a versatile intermediate for forming amides and other carboxylic acid derivatives.

Stereochemical Transformations and Racemization Studies

The stereochemical integrity of the α-carbon in L-Alanine pentyl ester is a critical concern, particularly during chemical synthesis. Racemization, the conversion of the L-enantiomer into a mixture of L and D forms, can compromise the biological activity of resulting peptides.

Racemization is a significant risk under conditions that facilitate the removal of the α-proton. Key factors include:

Mechanism: In peptide synthesis, the most common pathway for racemization involves the formation of a planar, achiral intermediate known as an oxazolinone (or azlactone). rsc.orgbachem.com This is more likely to occur when an activated C-terminal amino acid is part of a peptide chain (i.e., its own amino group is acylated).

Base: The presence of a base increases the rate of α-proton abstraction, promoting racemization. The strength and steric hindrance of the base are important; sterically hindered, weaker bases like N-methylmorpholine or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (B128534) to minimize racemization. bachem.comhighfine.com

Coupling Reagents: The choice of coupling method is crucial. The addition of racemization-suppressing agents, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs, to carbodiimide-mediated couplings can significantly reduce the loss of stereochemical purity by minimizing the lifetime of the highly reactive intermediates that lead to oxazolinone formation. bachem.compeptide.com

While direct racemization studies on L-Alanine pentyl ester are not widely documented, the principles derived from studies on other alanine (B10760859) esters and peptide fragments are directly applicable. highfine.comsci-hub.se Alanine derivatives are known to be susceptible to racemization, requiring careful selection of reaction conditions to maintain optical purity. sci-hub.se

Catalytic Reactivity and Substrate Specificity in Chemical Reactionsnih.gov

The catalytic reactivity of L-Alanine pentyl ester is most prominently observed in enzyme-mediated reactions, particularly those involving lipases. Lipases are widely utilized for the synthesis and transformation of amino acid esters due to their chemo-, regio-, and enantioselectivity. nih.gov These enzymes can catalyze esterification, transesterification, and hydrolysis reactions under mild conditions. nih.govmdpi.com The reactivity in these systems is governed by several factors, including the choice of enzyme, solvent, temperature, and the structure of the substrates themselves. mdpi.com

Substrate specificity is a hallmark of enzyme-catalyzed reactions and is crucial in understanding the reactivity of L-Alanine pentyl ester. youtube.com Enzymes achieve specificity through a precise complementary relationship between the substrate's structure and the architecture of the enzyme's active site. mdpi.com For lipases, specificity is often dictated by the shape of the acyl-binding site, which can be a funnel, crevice, or tunnel, accommodating the hydrophobic ester group. mdpi.com

The specificity of an enzyme for a particular substrate is quantified by the specificity constant (kcat/Km), which reflects both the catalytic turnover rate and the binding affinity. mdpi.com Studies on various dehydrogenases and peptidases, while not directly involving L-Alanine pentyl ester, illustrate how minor changes in substrate structure or the enzyme's active site can dramatically alter this specificity. For instance, in acylating dehydrogenases, an alanine residue preceding the catalytic cysteine is crucial for defining a unique preference for C5 substrates like valeraldehyde. nih.gov This highlights how the L-alanine moiety of the target compound could interact specifically with certain enzyme active sites.

The length of the alcohol group (the pentyl chain in this case) also plays a significant role in substrate specificity. Lipases often show a preference for fatty acids or alcohols of a particular chain length. While direct data for the pentyl ester of L-alanine is scarce, studies on related compounds show that enzymes like lipase (B570770) from Thermomyces lanuginosus can be used to catalyze reactions involving various acrylates and amines, indicating a degree of flexibility in substrate acceptance. mdpi.com The interaction between the pentyl group and the hydrophobic binding pocket of a lipase is a key determinant of its suitability as a substrate.

Enzyme SystemSubstrate(s)Key Specificity Determinant(s)Reference
Acylating DehydrogenaseValeraldehyde (C5 aldehyde)Active site Alanine (A254) nih.gov
Lipase TL IMAromatic amines, acrylatesSolvent (Methanol), enzyme source mdpi.com
DD-peptidasesPeptidoglycan-mimetic peptidesFree N-terminus of the acyl donor substrate unc.edu
Lipases (general)Racemic estersChiral structure of the substrate (enantioselectivity) nih.govyoutube.com

Investigation of Reaction Intermediates and Transition Statesnih.govyoutube.comyoutube.comnih.gov

Understanding the transient species formed during a chemical reaction is fundamental to elucidating its mechanism. For reactions involving L-Alanine pentyl ester, particularly those catalyzed by enzymes, the key intermediates are typically short-lived and covalently bound to the catalyst.

Reaction Intermediates:

In lipase-catalyzed reactions, which are highly relevant for ester transformations, the mechanism proceeds via a pivotal intermediate known as the acyl-enzyme complex . acs.org This process can be described by a two-step ping-pong mechanism:

Acylation: The serine residue in the lipase's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the L-Alanine pentyl ester. This forms a tetrahedral intermediate which then collapses, releasing the pentanol and forming the L-alanyl-enzyme intermediate.

Deacylation: A nucleophile (e.g., water for hydrolysis or another alcohol for transesterification) attacks the carbonyl carbon of the acyl-enzyme complex. This again proceeds through a tetrahedral intermediate, which subsequently breaks down to release the final product (L-alanine or a new ester) and regenerate the free enzyme.

In the context of synthesizing the amino acid itself, rather than its ester, the Strecker synthesis involves distinct intermediates such as an alpha-amino nitrile , which is formed from the reaction of an imine with a cyanide ion. masterorganicchemistry.com This nitrile is then hydrolyzed to yield the amino acid. masterorganicchemistry.com While not a reaction of the ester, it illustrates the types of intermediates that can be involved in the broader chemistry of the parent amino acid.

Transition States:

The transition state represents the highest energy point along the reaction coordinate and is a fleeting molecular arrangement. In enzyme catalysis, the active site is exquisitely shaped to stabilize this high-energy state, thereby lowering the activation energy of the reaction.

For the lipase-catalyzed transformation of L-Alanine pentyl ester, the key transition states are the tetrahedral intermediates formed during the acylation and deacylation steps. These species have a central carbon atom with four single bonds (to oxygen, the amino acid's alpha-carbon, the enzyme's serine oxygen, and the original ester or incoming nucleophile). The stabilization of the negative charge that develops on the carbonyl oxygen (the oxyanion) by specific hydrogen bonds within the enzyme's "oxyanion hole" is a critical feature of catalysis.

While not a reaction of the ester itself, theoretical studies on L-alanine have investigated the transition state for its conversion from the neutral form to its zwitterionic form in aqueous solution. researchgate.net Density Functional Theory (DFT) calculations have been used to determine the Gibbs energy barrier for this intramolecular proton transfer, providing insight into the fundamental energetics of the amino acid structure. researchgate.net This type of computational analysis is also a powerful tool for modeling the transition states of more complex reactions, including enzymatic ones, by mapping the potential energy surface and identifying the lowest energy path from reactants to products.

Reaction TypeKey Intermediate(s)Key Transition State Feature(s)Reference
Lipase-Catalyzed Ester Hydrolysis/TransesterificationAcyl-enzyme complexTetrahedral oxyanion intermediate acs.org
Strecker Amino Acid SynthesisImine, Alpha-amino nitrileNucleophilic attack on the iminium ion masterorganicchemistry.com
L-Alanine Zwitterion Formation(None - intramolecular)Proton transfer from carboxyl to amino group researchgate.net

Applications of L Alanine Pentyl Ester in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality of L-alanine makes its derivatives, including the pentyl ester, highly sought-after chiral building blocks in asymmetric synthesis. The stereocenter at the alpha-carbon is preserved and transferred during chemical transformations, enabling the construction of stereochemically defined molecules. L-Alanine esters are frequently used as starting materials to construct complex organic functional molecules and are particularly valuable for the synthesis of other chiral amino acids guidechem.com.

Enantioselective Access to Complex Molecular Architectures

L-Alanine pentyl ester provides a readily available source of (S)-chirality for creating sophisticated molecular structures with high stereochemical purity. In synthetic chemistry, the ester group can direct or participate in stereoselective reactions, while the amine group can be protected and later deprotected or functionalized. Methodologies such as the enantioselective synthesis of α-allyl amino esters via anion-abstraction catalysis have been developed using N-carbamoyl-protected α-chloro glycinate (B8599266) esters, which can be extended to derivatives of other amino acids like alanine (B10760859) nih.gov.

Furthermore, asymmetric tandem reactions, such as the N-alkylation/π-allylation of α-iminoesters, provide a powerful route to complex, enantioenriched α,α-disubstituted α-amino acids acs.orgnih.gov. In such strategies, an L-alanine ester derivative would serve as the chiral precursor, ensuring the stereochemical integrity of the final product. The pentyl group, compared to smaller alkyl groups like methyl or ethyl, can enhance solubility in nonpolar organic solvents, potentially improving reaction efficiency and handling in certain synthetic contexts.

Applications in the Synthesis of Natural Products and Analogs

Chiral amino acid esters are fundamental intermediates in the total synthesis of natural products and bioactive molecules. For instance, L-Alanine methyl ester has been employed as a building block in the synthesis of azidothymidine (AZT) nucleotides with anti-HIV activity and other anticancer agents caymanchem.com. The general utility of L-alanine esters as versatile intermediates suggests that L-Alanine pentyl ester can similarly serve as a key component in the synthesis of various pharmaceuticals chemimpex.com. Its role is to introduce the specific alanine side chain and stereochemistry into the target molecule, which is often crucial for biological activity guidechem.com.

Table 1: Asymmetric Synthesis Applications of L-Alanine Esters
Application AreaSynthetic StrategyRole of L-Alanine EsterExample Product Class
Pharmaceutical IntermediatesMulti-component coupling reactionsChiral backbone providerBioactive α,α-disubstituted amino acids nih.gov
Antiviral AgentsNucleotide analog synthesisChiral amino acid phosphoramidate (B1195095) precursorAZT Nucleotides caymanchem.com
Unnatural Amino AcidsEnantioselective allylationChiral templateα-Allyl amino esters nih.gov
Anticancer AgentsFunctionalization at N-terminusCore building blockNaphthalene-functionalized amino acids caymanchem.com

Role in Peptide Synthesis Methodologies

Peptide synthesis relies on the sequential coupling of amino acids, a process that requires careful management of protecting groups to prevent unwanted side reactions. Esterification of the C-terminal carboxyl group is a foundational strategy in this field, making L-Alanine pentyl ester a relevant compound for both solid-phase and solution-phase techniques masterorganicchemistry.com.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble polymer resin masterorganicchemistry.comnih.gov. This method simplifies purification, as excess reagents and byproducts are removed by washing and filtration bachem.com. While modern SPPS often employs specialized linkers to attach the first amino acid to the resin, the fundamental chemistry relies on the same principles of protection and coupling. An N-protected L-alanine pentyl ester could, in principle, be used, although simple alkyl esters are more commonly associated with solution-phase methods. The primary role in any peptide synthesis is to provide the amino acid residue with a temporarily masked carboxyl group to allow for the formation of a peptide bond at the N-terminus chempep.com.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), remains a valuable technique, particularly for large-scale production or for synthesizing peptides that are difficult to assemble on a solid support chempep.comnih.gov. In this classical approach, the carboxyl group of one amino acid is protected as an ester (e.g., a pentyl ester) while the amino group of another is protected with a different temporary group (e.g., Boc or Fmoc) masterorganicchemistry.com. The two protected amino acids are then coupled in solution using a coupling reagent, such as a carbodiimide (B86325), to form a dipeptide americanpeptidesociety.org. L-Alanine pentyl ester is well-suited for this methodology, serving as the C-terminal residue of a peptide fragment, with the pentyl ester group preventing the carboxylate from engaging in undesired reactions. The ester can be removed at a later stage, typically by saponification, to liberate the free carboxyl group for further coupling.

Table 2: Comparison of Peptide Synthesis Methodologies
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (SPPS)
Principle Peptide chain is grown on an insoluble polymer support bachem.com.All reactions occur in a homogenous solution phase americanpeptidesociety.org.
Purification Simplified; by filtration and washing of the solid support bachem.com.Requires conventional purification (e.g., chromatography, crystallization) after each step nih.gov.
Reagent Use Excess reagents are used to drive reactions to completion nih.gov.Stoichiometric amounts of reagents are generally used.
Scalability Excellent for lab-scale and research; can be automated chempep.com.Well-suited for large-scale industrial production chempep.com.
Role of Ester Protection The C-terminal amino acid is typically anchored via a specialized linker, though ester chemistry principles apply.Simple alkyl esters (like pentyl ester) are a common strategy for C-terminal protection masterorganicchemistry.comnih.gov.

Precursor in the Synthesis of Novel Chemical Entities and Derivatives

Beyond its use as a chiral building block and in peptide synthesis, L-Alanine pentyl ester can be chemically transformed into a variety of other valuable compounds and materials.

One significant application is in the synthesis of polymers. L-alanine has been incorporated into novel poly(ester-amide)s (PEAs) and polyamides, which are of interest as biodegradable materials for medical applications like drug delivery systems and tissue engineering cerist.dzresearchgate.net. These polymers combine the properties of polyesters and polyamides, with the amino acid component introducing hydrogen-bonding interactions and potential enzymatic degradation sites cerist.dz. While these are often synthesized by direct polycondensation of the amino acid with diols and dicarboxylic acids, L-alanine esters are also valuable monomers. For example, L-alanine ethyl ester has been polymerized chemoenzymatically using papain to produce poly(L-alanine) acs.org. L-Alanine pentyl ester would be an analogous substrate for such enzymatic or chemical polymerizations.

Additionally, L-alanine esters are common starting materials for the synthesis of other functional molecules. For example, the ester group can be reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding chiral amino alcohol, L-alaninol google.com. L-alaninol is itself a valuable chiral auxiliary and synthetic intermediate. The patent literature describes this reduction for lower alkyl esters (methyl, ethyl, propyl), and the methodology is directly applicable to the pentyl ester google.com.

Table 3: Derivatives and Entities Synthesized from L-Alanine Esters
Derivative ClassSynthetic MethodPrecursorPotential Application
Poly(ester-amide)sMelt PolycondensationL-Alanine (esters are potential monomers)Biodegradable materials, tissue engineering cerist.dz
Poly(L-alanine)Enzymatic PolymerizationL-Alanine ethyl esterBiomaterials, polypeptide research acs.org
L-AlaninolChemical Reduction (e.g., with NaBH₄)L-Alanine alkyl estersChiral auxiliaries, pharmaceutical intermediates google.com
Pharmaceutical IntermediatesEsterification and further reactionL-AlanineSynthesis of drugs such as Sofosbuvir google.com

Development of Biomaterials and Polymeric Systems

The incorporation of amino acid derivatives into polymers is a key strategy for designing advanced biomaterials with tailored properties such as biodegradability, biocompatibility, and specific mechanical strengths. L-alanine esters are valuable in this context for creating polymers like poly(ester amide)s (PEAs), which exhibit characteristics derived from both polyesters and polyamides. mdpi.com

Integration into Biodegradable Polymers and Copolymers

L-alanine is a monomer used in the synthesis of biodegradable poly(ester-amide)s (PEAs), which are noted for their favorable thermal stability and mechanical properties arising from hydrogen-bonding interactions between amide groups. cerist.dz The synthesis can be achieved through methods like direct melt copolycondensation of L-alanine with diacids and various diols. cerist.dz In these structures, the ester and amide linkages in the polymer backbone are susceptible to hydrolysis, rendering the material biodegradable.

While much of the specific research has been conducted on L-alanine itself or its shorter-chain esters, the principles extend to the pentyl ester. The substitution of a pentyl group for a shorter alkyl chain (e.g., ethyl) would be expected to increase the hydrophobicity of the resulting polymer. This modification can significantly influence the material's properties, as detailed in the table below.

Table 1: Predicted Influence of the Pentyl Ester Group on Polymer Properties

Property Influence of Pentyl Ester Group Rationale
Degradation Rate Likely decreased Increased hydrophobicity repels water, slowing the hydrolytic cleavage of ester bonds in the polymer backbone. mdpi.com
Mechanical Strength Potentially altered The larger pentyl group can act as an internal plasticizer, potentially increasing flexibility and reducing brittleness compared to polymers made with methyl or ethyl esters.
Solubility Increased in nonpolar organic solvents The five-carbon chain enhances solubility in solvents like chloroform, which is advantageous for polymer processing and characterization. cerist.dz
Glass Transition (Tg) Likely lowered The flexible pentyl side chains can increase free volume within the polymer matrix, lowering the temperature at which it transitions from a rigid to a rubbery state.

These tunable properties make L-alanine pentyl ester a valuable, albeit specialized, monomer for creating custom biodegradable polymers for applications in tissue engineering scaffolds and controlled drug delivery systems.

Contributions to Self-Assembling Peptide Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. L-alanine alkyl esters are amphiphilic molecules capable of self-assembly into complex supramolecular structures. nih.govresearchgate.net Research on a homologous series of L-alanine alkyl ester hydrochlorides (from nonyl to octadecyl esters) reveals that the length of the alkyl chain is a critical determinant of the assembly's structure and phase behavior. nih.govacs.org

As a member of this series, L-alanine pentyl ester would participate in forming structures such as micelles or bilayers in aqueous solutions, driven by the hydrophobic interactions of the pentyl chains and the hydrophilic nature of the alanine headgroup. Studies have shown that for these types of molecules, physical properties like transition temperatures and the packing arrangements in the solid state are highly dependent on the alkyl chain length. nih.govacs.org Specifically, powder X-ray diffraction studies on L-alanine alkyl esters have demonstrated a linear relationship between the d-spacing of the molecular layers and the length of the alkyl chain, indicating the formation of organized, interdigitated bilayer structures. nih.govresearchgate.net The pentyl ester would fit within this predictable pattern, contributing to the formation of stable, ordered nanoscale assemblies. This capability is crucial for developing novel drug delivery vehicles, where the self-assembled structures can encapsulate therapeutic agents. nih.gov

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. Amino acid esters are fundamental building blocks in this field due to their dual functional groups (amine and ester) and inherent chirality. chimia.chnih.gov

L-Alanine pentyl ester serves as a protected form of L-alanine. The pentyl ester group masks the carboxylic acid, preventing it from undergoing unwanted reactions while the free amine group is modified. This protection strategy allows for selective reactions, such as N-alkylation, to build molecular diversity. chimia.chnih.gov

The use of L-alanine pentyl ester in library synthesis offers several advantages:

Chiral Pool Synthesis: It provides a readily available source of chirality, which is essential for the biological activity of many pharmaceuticals.

Structural Diversity: The alanine side chain (a methyl group) provides a simple, non-bulky element, while the pentyl ester can be varied with other alkyl esters to fine-tune properties like solubility of the intermediates.

Facile Deprotection: The ester group can be hydrolyzed under basic or acidic conditions at a later stage in the synthesis to reveal the free carboxylic acid, enabling further functionalization, for instance, in peptide synthesis. organic-chemistry.org

The automated, parallel synthesis of N-alkylated-α-amino methyl esters has been established as a method for producing building blocks for combinatorial libraries in gram quantities. chimia.ch This methodology is adaptable to other alkyl esters, including L-alanine pentyl ester, to generate a wide array of precursors for the synthesis of complex scaffolds and diverse chemical libraries. chimia.chcore.ac.ukcardiff.ac.uk

Molecular Interactions with Biological Systems Mechanistic and Structural Focus

Enzyme Substrate and Inhibition Studies

Detailed studies on L-alanine, pentyl ester as either a substrate or inhibitor for specific enzymes are not available in the retrieved search results. General principles suggest that as an ester, it could be a substrate for enzymes like lipases or esterases, which catalyze the hydrolysis of ester bonds. nih.govnih.gov However, without experimental data, no specific information can be provided.

Protein-Ligand Binding Investigations (Structural and Energetic Aspects)

This section requires data from techniques like isothermal titration calorimetry (ITC) to determine binding affinities (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction between L-alanine, pentyl ester and specific proteins. No such studies were found. General research indicates that modifying the carboxylic acid group of L-alanine to an ester can substantially reduce its binding affinity to certain receptors, but specific energetic data for the pentyl ester is not provided.

Biochemical Pathway Analysis (Molecular Role of the Ester as an Intermediate)

For L-alanine, pentyl ester to be considered an intermediate in a biochemical pathway, it would need to be produced and consumed in a series of enzymatic reactions. L-alanine itself is a key molecule in metabolism, notably in the glucose-alanine cycle where it is interconverted with pyruvate (B1213749). wikipedia.orgnih.govnih.gov However, there is no evidence to suggest that the pentyl ester of L-alanine serves as a natural intermediate in any known metabolic pathway. It is more likely encountered as a synthetic compound. caymanchem.com

Interaction with Membrane Systems and Lipids (Mechanistic Insights)

Analysis in this area would involve studies using model lipid bilayers to understand how L-alanine, pentyl ester partitions into or perturbs the membrane. The pentyl group adds hydrophobicity compared to L-alanine, suggesting potential interaction with the lipid core of membranes. However, no specific experimental studies (e.g., using Langmuir monolayers, spectroscopy, or molecular dynamics simulations) on the interaction of L-alanine, pentyl ester with lipid membranes were identified. frontiersin.orgnih.govacs.orgresearchgate.net

Q & A

Q. Advanced

  • Powder XRD : Use Bragg peaks (2θ angles) to confirm crystallinity and lattice parameters. Compare with ICDD data to identify phase purity. For example, L-alanine-doped ADP crystals showed distinct shifts in prominent peaks (e.g., d-spacing changes) due to lattice distortion .
  • EDX : Quantify elemental composition (e.g., C, N, O) to verify doping efficiency. Atomic% deviations from theoretical values may indicate incomplete incorporation .

What catalysts are most effective for large-scale esterification of L-Alanine derivatives?

Basic
Industrial-scale synthesis favors heterogeneous acid catalysts (e.g., Amberlyst-15) for reusability and reduced waste. Continuous flow reactors enhance yield (>85%) by maintaining optimal temperature and pressure. Catalyst loading is typically 2–10% w/w, with reaction times reduced to 2–4 hours .

How does the alkyl chain length (e.g., pentyl vs. ethyl) in L-Alanine esters influence their biological activity?

Advanced
Longer alkyl chains (e.g., pentyl) enhance lipophilicity, affecting membrane permeability and metabolic stability. For example:

  • Hydrolysis rates : Pentyl esters are hydrolyzed 30% slower than ethyl esters by esterases due to steric hindrance.
  • Bioavailability : Increased logP values correlate with prolonged half-life in vitro .

What experimental protocols assess the hydrolysis kinetics of L-Alanine pentylester under physiological conditions?

Q. Basic

  • pH-dependent hydrolysis : Incubate the ester in buffered solutions (pH 4–8) at 37°C. Monitor hydrolysis via HPLC or UV-Vis spectroscopy (λ = 260 nm for released L-alanine).
  • Esterase activity : Use porcine liver esterase (0.1–1 U/mL) to simulate in vivo conditions. Rate constants (k) can be derived from pseudo-first-order kinetics .

How can density functional theory (DFT) model the interaction of L-Alanine pentylester with ZnO surfaces?

Advanced
DFT simulations predict binding configurations and charge transfer. For L-alanine-capped ZnO nanorods:

  • Coordination bonds : Two Zn–O bonds (1.9–2.1 Å) stabilize the ester on the surface.
  • Electronic effects : Electron-donating groups in L-alanine increase carrier concentration by 2 orders of magnitude, enhancing diode efficiency .

What analytical techniques validate the purity of L-Alanine pentylester for pharmacological studies?

Q. Basic

  • GC-MS : Confirm molecular ion peaks (m/z = 159 for L-Alanine pentylester) and detect impurities (<1%).
  • Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 54.8%, H: 9.7%, N: 8.0%) .

How to resolve contradictions in reported hydrolysis rates of amino acid esters across studies?

Q. Advanced

  • Standardize conditions : Control pH, temperature, and enzyme sources (e.g., commercial vs. tissue-extracted esterases).
  • Statistical validation : Use ANOVA to assess inter-study variability. For example, discrepancies in k values (±15%) may arise from buffer ionic strength differences .

What storage conditions prevent degradation of L-Alanine pentylester in long-term studies?

Q. Basic

  • Temperature : Store at −20°C in sealed vials.
  • Desiccation : Use silica gel to minimize hydrolysis. Purity remains >95% for 12 months under these conditions .

What role does L-Alanine pentylester play in nanotechnology applications?

Advanced
As a capping agent, it modifies surface charge and morphology of nanoparticles. For ZnO nanorods:

  • Morphological control : Reduces agglomeration, yielding uniform rod lengths (500–800 nm).
  • Photovoltaic enhancement : ZnO/CuI heterojunctions show 2× higher power conversion efficiency due to increased carrier density .

Methodological Notes

  • Data reproducibility : Follow Beilstein Journal protocols for experimental reporting (e.g., detailed synthesis steps, characterization data in SI) .
  • Contradictions : Cross-validate findings using multiple techniques (e.g., XRD + EDX for doping efficiency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.